2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde
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Overview
Description
2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde is a complex organic compound that belongs to the class of naphthothiophenes These compounds are known for their unique structural properties, which include a fused ring system consisting of a naphthalene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde typically involves a multi-step process. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . An improved method involves a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps from commercial materials while minimizing redox reactions . The key steps include:
- Preparation of the starting material through bromination.
- Cyclization using a suitable catalyst.
- Functionalization of the naphthothiophene scaffold via lithium-halogen exchange .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 2-Bromonaphtho[1,2-B]thiophene-3-carboxylic acid.
Reduction: 2-Bromonaphtho[1,2-B]thiophene-3-methanol.
Substitution: Various substituted naphthothiophenes depending on the nucleophile used.
Scientific Research Applications
2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and aldehyde group allow for diverse modifications, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical modifications introduced.
Comparison with Similar Compounds
Naphtho[2,3-B]thiophene: Another isomer of naphthothiophene with similar structural properties but different reactivity and applications.
Dibenzothiophene: A related compound with a fused ring system containing two benzene rings and a thiophene ring, used in similar applications but with distinct chemical behavior.
Uniqueness: 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atom and aldehyde group, which confer distinct reactivity patterns and potential for diverse chemical transformations. Its ability to undergo various reactions and form complex molecules makes it valuable in both academic research and industrial applications.
Properties
CAS No. |
62615-45-6 |
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Molecular Formula |
C13H7BrOS |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
2-bromobenzo[g][1]benzothiole-3-carbaldehyde |
InChI |
InChI=1S/C13H7BrOS/c14-13-11(7-15)10-6-5-8-3-1-2-4-9(8)12(10)16-13/h1-7H |
InChI Key |
DLXPNUUPPLRZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3C=O)Br |
Origin of Product |
United States |
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